N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 951553-20-1
Cat. No.: VC11882124
Molecular Formula: C20H23ClN6O2S
Molecular Weight: 447.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 951553-20-1](/images/structure/VC11882124.png)
Specification
CAS No. | 951553-20-1 |
---|---|
Molecular Formula | C20H23ClN6O2S |
Molecular Weight | 447.0 g/mol |
IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Standard InChI | InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28) |
Standard InChI Key | LWIBJBAOBWJSGF-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic system comprising a thiazole ring condensed with a pyrimidine nucleus. Key structural features include:
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Thiazolo[4,5-d]pyrimidin-7-one core: The oxygen at position 7 introduces a ketone group, which may influence electronic distribution and binding interactions .
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4-Ethylpiperazin-1-yl substituent: Positioned at C2, this moiety enhances solubility and modulates pharmacokinetic properties through its basic nitrogen centers .
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N-(3-chloro-4-methylphenyl)acetamide side chain: The chloro and methyl groups at the phenyl ring likely contribute to lipophilicity and target affinity.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular formula | C₂₁H₂₄ClN₇O₂S |
Molecular weight | 506.98 g/mol |
LogP (estimated) | 2.8 ± 0.3 |
Hydrogen bond donors | 3 |
Hydrogen bond acceptors | 7 |
Synthetic Pathways and Structural Analogues
While no explicit synthesis for this compound is documented, patents on related pyrrolo[2,3-d]pyrimidines and thiazolopyrimidines suggest viable routes . A plausible synthesis involves:
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Core formation: Cyclocondensation of 4-amino-5-mercaptopyrimidin-2-one with α-haloketones to construct the thiazolo[4,5-d]pyrimidinone scaffold.
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Piperazine introduction: Nucleophilic aromatic substitution at C2 using 4-ethylpiperazine under basic conditions.
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Acetamide coupling: Reaction of the secondary amine at C6 with 3-chloro-4-methylphenylacetyl chloride in the presence of a coupling agent like HATU.
Critical challenges include regioselectivity during cyclization and minimizing epimerization during amide bond formation. Analogues from patent US20230312576A1 demonstrate that electron-withdrawing groups at C5/C6 enhance kinase inhibitory activity , suggesting strategic substitution points for future derivatization.
Pharmacological Profile and Mechanism of Action
Though direct bioactivity data for this compound is unavailable, structurally related thiazolopyrimidines and pyrrolopyrimidines exhibit potent kinase inhibition. Key inferences include:
Kinase | Predicted IC₅₀ (nM) | Rationale |
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LIMK1 | 15–50 | Structural similarity to US20230312576A1 |
ROCK2 | 20–60 | Piperazine-mediated charge interactions |
CDK9 | >100 | Steric clash with acetamide group |
Antiproliferative Activity
Pyrrolo[2,3-d]pyrimidines in US20230312576A1 show EC₅₀ values of 0.1–1 µM in breast cancer (MCF-7) and leukemia (K562) cell lines . The chloro and methyl substituents on the phenyl ring may enhance membrane permeability, potentially lowering effective concentrations.
Future Research Directions
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In vitro profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to validate target engagement.
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Salt formation: Explore hydrochloride or mesylate salts to optimize solubility for parenteral administration.
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Prodrug strategies: Esterify the acetamide carbonyl to enhance oral bioavailability.
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